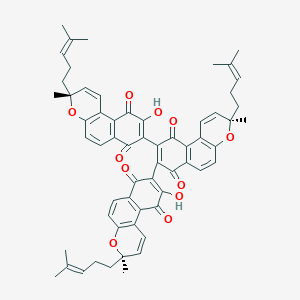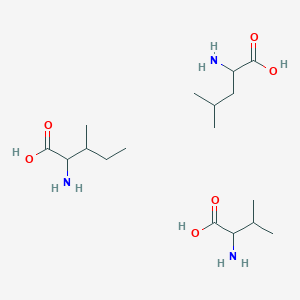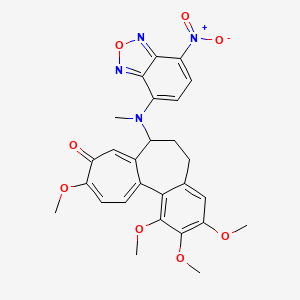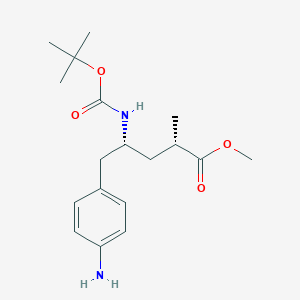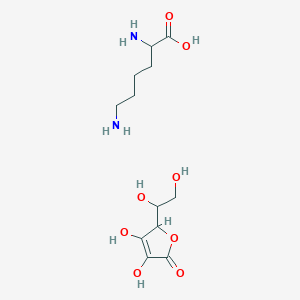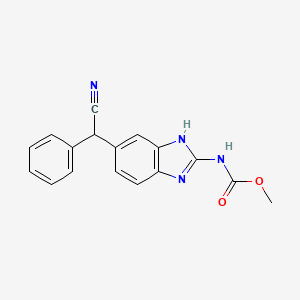
Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido carbámico, (5-(cianofenilmetil)-1H-bencimidazol-2-il)-, metil éster es un complejo compuesto orgánico que pertenece a la clase de los carbamatos. Este compuesto se caracteriza por la presencia de un anillo benzimidazol, un grupo cianofenilmetil y un grupo funcional éster metílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido carbámico, (5-(cianofenilmetil)-1H-bencimidazol-2-il)-, metil éster generalmente implica la reacción de 5-(cianofenilmetil)-1H-bencimidazol con cloroformato de metilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras y a bajas temperaturas para evitar reacciones secundarias. El producto se purifica luego mediante cromatografía en columna para obtener el compuesto deseado con un alto rendimiento.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores de flujo continuo para asegurar condiciones de reacción consistentes y un alto rendimiento. El uso de sistemas automatizados para la adición de reactivos y la separación de productos puede mejorar aún más la eficiencia del proceso. Además, la implementación de principios de química verde, como el uso de disolventes y catalizadores ambientalmente benignos, puede hacer que el proceso de producción sea más sostenible.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido carbámico, (5-(cianofenilmetil)-1H-bencimidazol-2-il)-, metil éster sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio para producir aminas o alcoholes.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el éster o en el anillo benzimidazol, lo que lleva a la formación de derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; normalmente se lleva a cabo en disolventes acuosos u orgánicos.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio; las reacciones suelen realizarse en disolventes anhidros como éter o tetrahidrofurano.
Sustitución: Nucleófilos como aminas, tioles o haluros; las reacciones se llevan a cabo en condiciones básicas o ácidas dependiendo del nucleófilo.
Principales productos formados
Oxidación: Óxidos o derivados hidroxilados.
Reducción: Aminas o alcoholes.
Sustitución: Carbamatos sustituidos o derivados de benzimidazol.
Aplicaciones Científicas De Investigación
El ácido carbámico, (5-(cianofenilmetil)-1H-bencimidazol-2-il)-, metil éster tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se investiga su potencial como inhibidor enzimático o como ligando para estudios de receptores.
Medicina: Se explora su potencial terapéutico, incluyendo actividades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del ácido carbámico, (5-(cianofenilmetil)-1H-bencimidazol-2-il)-, metil éster implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de las enzimas, inhibiendo su actividad y afectando así a diversas vías bioquímicas. En los estudios de receptores, puede actuar como ligando, modulando la función del receptor e influyendo en los procesos de señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
Ácido carbámico, fenil-, metil éster: Similar en estructura pero carece del anillo benzimidazol y del grupo cianofenilmetil.
Ácido carbámico, metil éster: Un compuesto más simple con solo un grupo éster metílico unido al ácido carbámico.
Ácido carbámico, fenil éster: Contiene un grupo fenilo en lugar del grupo cianofenilmetil.
Singularidad
El ácido carbámico, (5-(cianofenilmetil)-1H-bencimidazol-2-il)-, metil éster es único debido a la presencia del anillo benzimidazol y del grupo cianofenilmetil, que confieren propiedades químicas y biológicas distintas. Estas características estructurales lo convierten en un compuesto valioso para diversas aplicaciones, particularmente en química medicinal y ciencia de materiales.
Propiedades
Número CAS |
80229-07-8 |
|---|---|
Fórmula molecular |
C17H14N4O2 |
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
methyl N-[6-[cyano(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C17H14N4O2/c1-23-17(22)21-16-19-14-8-7-12(9-15(14)20-16)13(10-18)11-5-3-2-4-6-11/h2-9,13H,1H3,(H2,19,20,21,22) |
Clave InChI |
PEROCMQCRVULJH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C#N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


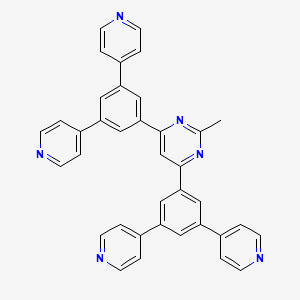
![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)
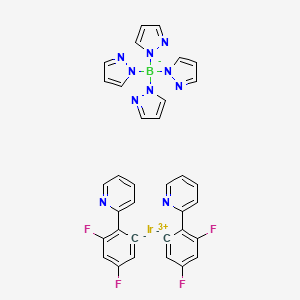
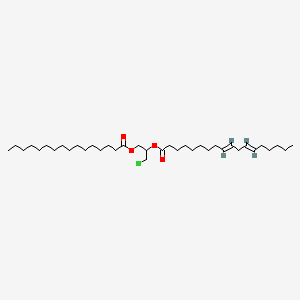
![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)
